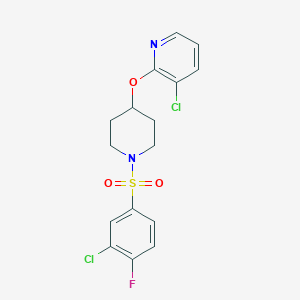
3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C16H15Cl2FN2O3S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Chloro-2-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Core : The pyridine ring is constructed through nucleophilic substitution reactions involving appropriate precursors.
- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.
- Piperidine Functionalization : The piperidine moiety is added via electrophilic substitution reactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures demonstrate minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The inhibition zones for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent bactericidal effects .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown potential as a glycine transporter 1 (GlyT1) inhibitor, with an IC50 value of 1.8 nM, suggesting strong inhibitory activity relevant to conditions like schizophrenia .
Case Study 1: Antimicrobial Evaluation
In a recent study, various derivatives of the compound were tested for their antimicrobial efficacy. The results indicated that certain modifications to the piperidine and pyridine rings enhanced their activity against bacterial strains. The most active compound achieved an MIC value significantly lower than standard antibiotics, showcasing its potential as a new therapeutic agent .
Case Study 2: GlyT1 Inhibition
Another study focused on the compound's role as a GlyT1 inhibitor. This research highlighted its effectiveness in reducing glycine uptake in neuronal models, which is crucial for managing disorders such as schizophrenia. The pharmacokinetics demonstrated favorable brain penetration and minimal side effects, making it a candidate for further development .
Research Findings Overview
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Antimicrobial Activity | MIC values ranging from 0.22 to 0.25 μg/mL against pathogens |
| GlyT1 Inhibition IC50 | 1.8 nM |
| Applications | Potential use in treating bacterial infections and psychiatric disorders |
Eigenschaften
IUPAC Name |
3-chloro-2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O3S/c17-13-2-1-7-20-16(13)24-11-5-8-21(9-6-11)25(22,23)12-3-4-15(19)14(18)10-12/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUYTPCOLYLCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














